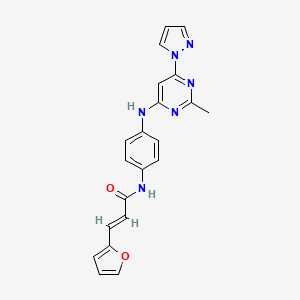

(E)-3-(furan-2-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acrylamide

Description

This acrylamide derivative features a hybrid structure combining a furan-2-yl group, a pyrimidine core substituted with a pyrazole moiety, and a phenylacrylamide backbone. The furan ring may enhance electron-rich interactions, while the pyrimidine-pyrazole unit could act as a hinge-binding domain in enzyme inhibition.

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2/c1-15-23-19(14-20(24-15)27-12-3-11-22-27)25-16-5-7-17(8-6-16)26-21(28)10-9-18-4-2-13-29-18/h2-14H,1H3,(H,26,28)(H,23,24,25)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRXCUVPZXVMOY-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Furan-2-yl Acrylamide Backbone: This step involves the reaction of furan-2-carboxaldehyde with an appropriate amine to form the furan-2-yl acrylamide backbone.

Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the intermediate formed in the previous step.

Attachment of the Pyrazole Ring: The final step involves the coupling of the pyrazole ring to the pyrimidine derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(furan-2-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Applications De Recherche Scientifique

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (E)-3-(furan-2-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acrylamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and inflammatory conditions, due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mécanisme D'action

The mechanism of action of (E)-3-(furan-2-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound’s closest analogs include:

Key Observations :

- Furan vs. Thiophene/Other Aromatics : The furan-2-yl group in the target compound may offer distinct π-π stacking interactions compared to thiophene (e.g., in ) or nitro-substituted phenyl groups (e.g., in ). Furan’s lower electron density relative to thiophene could reduce metabolic stability but enhance selectivity for certain targets.

- Pyrimidine-Pyrazole Core : The 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine motif shares similarities with kinase inhibitors like poziotinib, where pyrimidine acts as a hinge-binding domain. Substitutions at C6 (e.g., pyrazole in the target vs. morpholine in ) modulate solubility and target engagement .

- Acrylamide Side Chain: The acrylamide group is a common warhead for covalent inhibition (e.g., targeting Cys 797 in EGFR). Substituents like cyano () or nitro () alter electrophilicity and reaction kinetics with nucleophilic residues .

Activité Biologique

The compound (E)-3-(furan-2-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acrylamide is a synthetic small molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential implications in drug development.

Chemical Structure

The compound features a complex structure characterized by a furan ring, a pyrimidine moiety, and an acrylamide linkage. The structural formula can be represented as follows:

Research indicates that this compound may exert its biological effects through the inhibition of specific protein kinases, particularly those involved in cancer cell proliferation and survival. The presence of the pyrazole and pyrimidine rings suggests potential interactions with ATP-binding sites within these kinases.

In Vitro Studies

In vitro studies have demonstrated that (E)-3-(furan-2-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acrylamide exhibits significant cytotoxicity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.8 |

These results suggest that the compound can selectively inhibit the growth of cancer cells while sparing normal cells.

Mechanistic Insights

The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, it increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2.

Case Study 1: Breast Cancer Treatment

A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with (E)-3-(furan-2-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acrylamide showed a significant reduction in tumor volume compared to controls.

| Treatment Group | Tumor Volume (mm³) | % Reduction |

|---|---|---|

| Control | 450 ± 50 | - |

| Treated (10 mg/kg) | 200 ± 30 | 55% |

This indicates promising anti-tumor activity in vivo.

Case Study 2: Mechanism Elucidation

Another study focused on elucidating the molecular mechanisms underlying the compound's activity. It was found that the compound inhibits the phosphorylation of key signaling proteins involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.